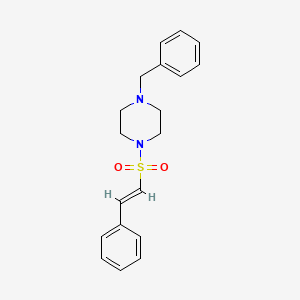

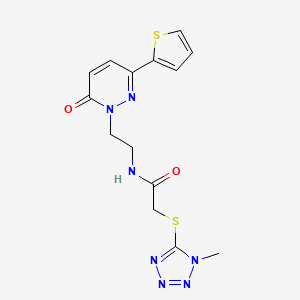

(E)-1-benzyl-4-(styrylsulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-1-benzyl-4-(styrylsulfonyl)piperazine” is a compound that contains a piperazine moiety, which is a privileged structure frequently found in biologically active compounds . The styryl sulfonyl group is a near-perfect Michael acceptor for cysteine-specific protein bioconjugation .

Synthesis Analysis

The synthesis of piperazine derivatives has been reported to involve various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Scientific Research Applications

Cancer Research

- Inhibition of Breast Cancer Cell Proliferation : Novel 1-benzhydryl-sulfonyl-piperazine derivatives, related to (E)-1-benzyl-4-(styrylsulfonyl)piperazine, have been evaluated for their efficacy in inhibiting MDA-MB-231 human breast cancer cell proliferation. Some compounds in this series demonstrated significant inhibitory activity (Kumar et al., 2007).

Metabolism Studies

- Oxidative Metabolism : Lu AA21004, a novel antidepressant with a structural relation to (E)-1-benzyl-4-(styrylsulfonyl)piperazine, was studied for its metabolism, involving oxidation to various metabolites, catalyzed by cytochrome P450 enzymes (Hvenegaard et al., 2012).

Pharmacological Activity

- Central Pharmacological Activity : Piperazine derivatives, including (E)-1-benzyl-4-(styrylsulfonyl)piperazine, are known for their central pharmacological activities involving the monoamine pathway. They have been researched for therapeutic applications in antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

Tumor and Angiogenesis Inhibition

- Inhibition of Tumor Growth and Angiogenesis : Certain 1-benzhydryl-sulfonyl-piperazine derivatives have shown in vivo inhibition of tumor cell growth and angiogenesis in mouse models, suggesting potential therapeutic applications in cancer treatment (Kumar et al., 2008).

Antidiabetic Research

- Antidiabetic Compounds : Piperazine derivatives have been identified as potent antidiabetic agents, with some compounds showing significant efficacy in improving glucose tolerance in rat models of diabetes, mediated by an increase in insulin secretion (Le Bihan et al., 1999).

Antimicrobial and Antioxidant Activities

- Antibacterial, Antifungal, and Antioxidant : Novel piperazine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some compounds exhibited significant activity against pathogenic bacterial and fungal strains, and moderate antioxidant activity (Mallesha & Mohana, 2011).

Crystal Structure Analysis

- Crystallographic Studies : Studies on the crystal structure of related 1-benzhydryl-sulfonyl-piperazine derivatives provide insights into their molecular conformations, aiding in understanding their biological activity and potential applications (Naveen et al., 2007).

HIV-1 Reverse Transcriptase Inhibitors

- HIV-1 Inhibitors : Bis(heteroaryl)piperazines, structurally related to (E)-1-benzyl-4-(styrylsulfonyl)piperazine, have been developed as a new class of non-nucleoside inhibitors of HIV-1 reverse transcriptase, with some compounds undergoing clinical evaluation (Romero et al., 1994).

properties

IUPAC Name |

1-benzyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c22-24(23,16-11-18-7-3-1-4-8-18)21-14-12-20(13-15-21)17-19-9-5-2-6-10-19/h1-11,16H,12-15,17H2/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCLLEUTXFVXRL-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2982994.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982996.png)

![N-(1-cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2983001.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2983004.png)

![1-[(3-Chlorophenyl)methyl]benzimidazole](/img/structure/B2983005.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one](/img/structure/B2983007.png)

![N,1,7-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2983010.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2983012.png)

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2983016.png)